3-(4-Ethoxyphenyl)benzaldehyde
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Overview
Description
4’-Ethoxy-[1,1’-biphenyl]-3-carbaldehyde is an organic compound belonging to the biphenyl family It features an ethoxy group at the 4’ position and an aldehyde group at the 3 position on the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Ethoxy-[1,1’-biphenyl]-3-carbaldehyde typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts acylation, where an ethoxybenzene derivative undergoes acylation with an appropriate aldehyde precursor under acidic conditions . The reaction conditions often require a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 4’-Ethoxy-[1,1’-biphenyl]-3-carbaldehyde may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions can enhance yield and reduce by-products. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4’-Ethoxy-[1,1’-biphenyl]-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in anhydrous ether.
Substitution: Strong nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: 4’-Ethoxy-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 4’-Ethoxy-[1,1’-biphenyl]-3-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4’-Ethoxy-[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: It can be employed in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4’-Ethoxy-[1,1’-biphenyl]-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This interaction can be exploited in designing inhibitors or activators for specific biological pathways .
Comparison with Similar Compounds
Similar Compounds
4’-Ethoxy-[1,1’-biphenyl]-4-carbonitrile: Similar structure but with a nitrile group instead of an aldehyde.
4’-Ethoxy-[1,1’-biphenyl]-4-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde.
4’-Ethoxy-[1,1’-biphenyl]-3-methanol: Features a primary alcohol group instead of an aldehyde.
Uniqueness
4’-Ethoxy-[1,1’-biphenyl]-3-carbaldehyde is unique due to the presence of both an ethoxy group and an aldehyde group on the biphenyl structure
Properties
Molecular Formula |
C15H14O2 |
---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)benzaldehyde |
InChI |
InChI=1S/C15H14O2/c1-2-17-15-8-6-13(7-9-15)14-5-3-4-12(10-14)11-16/h3-11H,2H2,1H3 |
InChI Key |
NJFZHUZSOOLIFA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC=CC(=C2)C=O |
Origin of Product |
United States |
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